molecular formula C12H14BrN3O2S B2503743 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide CAS No. 2034496-92-7

4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide

Cat. No.: B2503743
CAS No.: 2034496-92-7
M. Wt: 344.23
InChI Key: XFUMYWNTFWTJHB-UHFFFAOYSA-N
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Description

This compound features a thiophene ring substituted with a bromine atom at the 4-position and a carboxamide group at the 2-position. The carboxamide is further functionalized with an ethoxyethyl chain terminating in a 1H-imidazole ring. The molecular weight is approximately 333.8 g/mol (exact value depends on isotopic composition), and its synthesis likely involves bromination of a thiophene precursor followed by carboxamide coupling with the imidazole-containing ethyl chain .

Properties

IUPAC Name

4-bromo-N-[2-(2-imidazol-1-ylethoxy)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2S/c13-10-7-11(19-8-10)12(17)15-2-5-18-6-4-16-3-1-14-9-16/h1,3,7-9H,2,4-6H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUMYWNTFWTJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCOCCNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions and enzymes, affecting their activity. The thiophene ring can interact with biological membranes, altering their properties. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

5-Chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide
  • Substituents : Chlorine at the 5-position of thiophene; pyrazine replaces the ethoxyethyl-linked imidazole.
  • Molecular weight is identical (333.8 g/mol), but the chloro substituent may reduce electrophilicity compared to bromine .
(E)-N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4-styrylbenzamides
  • Substituents : Styrylbenzamide core with a phenylethyl-imidazole side chain.
  • Key Differences: The styryl group enables π-π stacking interactions, absent in the thiophene-based target compound.
5-Bromo-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole
  • Substituents : Dual thiophene rings attached to a benzimidazole core.
  • Key Differences :
    • The benzimidazole core offers a larger aromatic system, which could enhance DNA intercalation or enzyme inhibition.
    • Bromine at the 5-position of thiophene may confer similar electronic effects as in the target compound .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound 5-Chloro Analog Styrylbenzamide Derivative Benzimidazole-Thiophene
Molecular Weight ~333.8 g/mol 333.8 g/mol ~400–450 g/mol (estimated) ~400 g/mol (estimated)
Halogen Substituent Bromine (4-position) Chlorine (5-position) None Bromine (5-position)
Aromatic System Thiophene Thiophene Benzamide + styryl Benzimidazole + thiophene
Polar Groups Imidazole, carboxamide Pyrazine, imidazole Imidazole Thiophene, benzimidazole
Synthetic Complexity Moderate (2–3 steps) Moderate High (3 steps) High (multi-step)
Target Compound:

Bromination : Introduction of bromine at the 4-position of thiophene using reagents like N-bromosuccinimide (NBS) .

Carboxamide Formation : Coupling of 4-bromothiophene-2-carboxylic acid with 2-[2-(1H-imidazol-1-yl)ethoxy]ethylamine via EDCI/HOBt chemistry .

Biological Activity

The compound 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide is a novel derivative that combines a thiophene core with imidazole and ethoxy functionalities. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer applications. The following sections summarize key findings from various studies regarding the biological activity of this compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including those similar to 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide . The Minimum Inhibitory Concentration (MIC) values for various thiophene derivatives against Acinetobacter baumannii and Escherichia coli were reported, with MICs ranging from 4 to >64 mg/L. Notably, compounds exhibiting MIC50 values between 16 and 32 mg/L demonstrated significant bactericidal effects against resistant strains of these bacteria .

CompoundMIC (mg/L)Target Bacteria
Thiophene Derivative 416A. baumannii
Thiophene Derivative 532E. coli

Cytotoxic Activity

In another study focusing on the cytotoxic effects of imidazole derivatives, compounds structurally related to 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide exhibited selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations. This suggests that the compound may have potential as an anticancer agent .

The proposed mechanism underlying the biological activity of thiophene derivatives involves their ability to disrupt bacterial membrane integrity and inhibit essential cellular processes. Molecular docking studies indicate that these compounds can effectively bind to bacterial targets, enhancing their antimicrobial efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of several thiophene derivatives against multi-drug resistant A. baumannii. The results showed that certain derivatives, including those similar to 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide , significantly reduced bacterial viability in vitro.

Case Study 2: Anticancer Potential

In a cellular model, a derivative with structural similarities to 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide was tested for its cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sequential functionalization of the thiophene and imidazole moieties. For example:

  • Thiophene bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to introduce the bromo group .
  • Imidazole coupling : React the brominated thiophene with 2-[2-(1H-imidazol-1-yl)ethoxy]ethylamine via nucleophilic acyl substitution, using a base like potassium carbonate to deprotonate the amine .
  • Optimization : Yield is maximized by maintaining anhydrous conditions and stoichiometric ratios (e.g., 1:1.2 thiophene:amine).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Basic techniques :

  • NMR spectroscopy : 1H/13C NMR to verify the presence of imidazole protons (δ 7.5–8.0 ppm) and thiophene carbons (δ 120–140 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~400) .
  • TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane eluent (Rf ~0.4) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
  • Anticancer profiling : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in enzyme inhibition studies?

  • SAR strategies :

  • Bromo substitution : The 4-bromo group on thiophene enhances electrophilicity, potentially improving binding to catalytic cysteine residues in enzymes like kinases .
  • Imidazole linker optimization : Adjusting the ethoxyethyl chain length may improve membrane permeability or reduce off-target interactions .
    • Case study : Replacing the bromo group with a nitro group (electron-withdrawing) increased inhibitory activity against COX-2 by 30% in analogous compounds .

Q. How should researchers address contradictions in reported bioactivity data (e.g., conflicting MIC values)?

  • Troubleshooting steps :

  • Purity verification : Re-analyze compound purity via HPLC (>95%) to rule out impurities .
  • Assay standardization : Use identical bacterial strains, growth media, and incubation times across labs .
  • Solubility checks : Ensure the compound is fully dissolved in DMSO or PBS to avoid false negatives .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., thymidylate synthase), focusing on hydrogen bonds between the carboxamide and catalytic residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, analyzing RMSD and binding free energy (MM/PBSA) .

Q. How can flow chemistry improve scalability and reproducibility of its synthesis?

  • Flow reactor setup : Use a microreactor with two inputs for thiophene and amine streams, maintaining residence time at 30 min and temperature at 50°C .
  • Advantages : Enhanced heat/mass transfer reduces side reactions (e.g., imidazole ring decomposition) and improves yield consistency (±2% batch-to-batch variation) .

Q. What strategies mitigate challenges in purifying intermediates with reactive functional groups?

  • Protection/deprotection : Temporarily protect the imidazole nitrogen with a Boc group during thiophene bromination to prevent side reactions .
  • Chromatography : Use flash chromatography with gradient elution (hexane → ethyl acetate) to separate thiophene intermediates from unreacted brominating agents .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methods .
  • Advanced questions emphasize hypothesis-driven experimental design and interdisciplinary approaches (e.g., integrating flow chemistry with computational modeling).

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